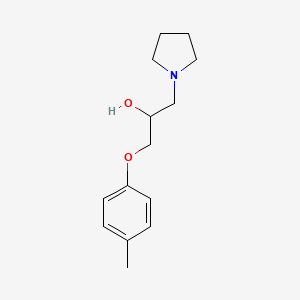

1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Description

Contextualization within Aryloxypropanolamine Chemistry and Related Scaffolds

The core of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol is the aryloxypropanolamine scaffold. This structural class is of paramount importance in pharmacology, most notably as the foundational framework for a large number of beta-adrenergic receptor antagonists, commonly known as beta-blockers. nih.govoup.com The general structure consists of an aromatic ring connected through an oxygen bridge to a propanolamine (B44665) side chain. researchgate.net The nature of the aromatic ring, the substituents on it, and the type of amine (primary, secondary, or in this case, a tertiary cyclic amine) all play crucial roles in determining the molecule's interaction with biological targets. oup.com

The presence of the 4-methyl group on the phenoxy ring can influence the electronic properties and lipophilicity of the molecule. The pyrrolidine (B122466) ring, a saturated five-membered heterocycle, introduces a degree of conformational rigidity and can significantly impact the compound's basicity and steric profile compared to acyclic amines. These features are critical in the study of structure-activity relationships (SAR) within this chemical class.

Historical Perspectives on Propanolamine Derivatives in Chemical Biology Research

The journey of propanolamine derivatives in chemical biology is intrinsically linked to the development of beta-blockers. Following the discovery of dichloroisoproterenol (B1670464) in the 1950s, a concerted effort in medicinal chemistry led to the synthesis of a vast library of aryloxypropanolamine analogs. revespcardiol.org This research was driven by the need to modulate the effects of catecholamines on the cardiovascular system.

The systematic modification of the propanolamine scaffold, including alterations to the aromatic ring and the amine substituent, allowed researchers to fine-tune the selectivity and potency of these compounds for different subtypes of beta-adrenergic receptors (β1, β2, and β3). nih.govresearchgate.net This historical body of work has not only yielded a plethora of clinically significant drugs but has also provided fundamental insights into receptor pharmacology and the principles of drug design. The study of these derivatives has been instrumental in understanding how subtle changes in molecular architecture can lead to profound differences in biological activity.

Contemporary Research Trajectories for Complex Amine-Ether Architectures

Modern research continues to explore the potential of complex amine-ether architectures beyond their traditional role as beta-blockers. The inherent structural diversity and synthetic tractability of these scaffolds make them attractive for a variety of applications in chemical biology and materials science.

Current research directions include:

Development of Novel Therapeutic Agents: Researchers are investigating aryloxypropanolamine derivatives for new therapeutic applications, including their potential as enzyme inhibitors and agents targeting other receptor systems. nih.gov

Asymmetric Synthesis and Catalysis: The chiral center at the 2-position of the propanolamine backbone is often crucial for biological activity. Consequently, the development of efficient stereoselective synthetic methods for these compounds remains an active area of research. researchgate.net

Advanced Materials: The amine and ether functionalities can be exploited for the development of functional polymers and materials with specific binding or catalytic properties.

The study of molecules like this compound contributes to a deeper understanding of the structure-property relationships in these complex systems, which can inform the design of new molecules with tailored functions.

Defining the Research Scope: Focus on Fundamental Chemical and Mechanistic Investigations

Given the limited specific data on this compound, the primary research scope for this compound would logically focus on its fundamental chemical properties and the mechanistic aspects of its synthesis and potential interactions. Key areas for investigation would include:

Synthesis and Characterization: Developing efficient synthetic routes to obtain the pure compound and its enantiomers. Thorough characterization would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate its precise three-dimensional structure.

Physicochemical Properties: Determining key parameters such as pKa, lipophilicity (logP), and solubility, which are crucial for understanding its behavior in chemical and biological systems.

Conformational Analysis: Studying the conformational preferences of the molecule, particularly the orientation of the aryloxy and pyrrolidinyl groups relative to the propanolamine backbone, as this can significantly influence its reactivity and binding properties.

Mechanistic Studies of Formation: Investigating the reaction mechanisms involved in its synthesis, which typically involves the ring-opening of an epoxide by an amine. Understanding these mechanisms can lead to more efficient and selective synthetic methods.

A comprehensive investigation into these fundamental aspects would provide a solid foundation for any future exploration of the biological or material science applications of this compound.

Detailed Research Findings

While specific experimental data for this compound is scarce, we can infer its likely properties and synthetic routes based on the extensive literature on analogous aryloxypropanolamines.

Synthesis of Aryloxypropanolamines

A common and well-established method for the synthesis of aryloxypropanolamines involves a two-step process:

Formation of an Epoxide Intermediate: The synthesis typically begins with the reaction of a substituted phenol (B47542) (in this case, 4-methylphenol) with an epihalohydrin, such as epichlorohydrin, in the presence of a base. This reaction proceeds via a Williamson ether synthesis to form a glycidyl (B131873) ether intermediate, 1-(4-methylphenoxy)-2,3-epoxypropane.

Ring-Opening of the Epoxide: The resulting epoxide is then subjected to a nucleophilic ring-opening reaction with the desired amine. For the target compound, this would be pyrrolidine. This reaction typically yields the 1-aryloxy-3-aminopropan-2-ol product. The regioselectivity of the ring-opening is generally high, with the amine attacking the less hindered terminal carbon of the epoxide.

The following table outlines a plausible synthetic route:

| Step | Reactants | Reagents | Product |

| 1 | 4-Methylphenol, Epichlorohydrin | Base (e.g., NaOH, K₂CO₃) | 1-(4-Methylphenoxy)-2,3-epoxypropane |

| 2 | 1-(4-Methylphenoxy)-2,3-epoxypropane, Pyrrolidine | Solvent (e.g., Ethanol, Methanol) | This compound |

Physicochemical Properties (Exemplary Data)

The physicochemical properties of this compound can be estimated based on its structure. The following table provides exemplary data based on known values for similar aryloxypropanolamines.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₄H₂₁NO₂ | Based on structural components |

| Molecular Weight | 235.32 g/mol | Calculated from the molecular formula |

| pKa | ~9.0 - 9.5 | Typical range for tertiary amines in propanolamine scaffolds |

| logP | ~2.5 - 3.0 | The 4-methyl and pyrrolidine groups contribute to lipophilicity |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Expected behavior for a moderately lipophilic organic molecule |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-12-4-6-14(7-5-12)17-11-13(16)10-15-8-2-3-9-15/h4-7,13,16H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVBUZXSWTYODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642455 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations

Synthetic Route Design and Optimization

The construction of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol can be approached through several synthetic designs. The choice between a linear or convergent strategy depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required stereochemical purity.

Convergent and Linear Synthesis Strategies for this compound

A linear synthesis strategy is often the most straightforward approach for this class of compounds. A common linear route involves a sequential three-step process starting from 4-methylphenol. The first step is the reaction of 4-methylphenol with an epoxide-containing reagent, typically epichlorohydrin, in the presence of a base to form the key intermediate, 1-(4-methylphenoxy)-2,3-epoxypropane. This epoxide is then subjected to a ring-opening reaction with pyrrolidine (B122466) to yield the final product.

Linear Synthesis Route:

Step 1: Etherification. 4-methylphenol is treated with epichlorohydrin in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form 1-(4-methylphenoxy)-2,3-epoxypropane.

Step 2: Amination. The resulting epoxide is then opened by nucleophilic attack of pyrrolidine. This reaction typically occurs at the less sterically hindered terminal carbon of the epoxide, yielding the desired this compound.

Convergent Synthesis Fragments:

Fragment A: 1-(4-Methylphenoxy)-3-halopropan-2-ol or a related electrophilic species.

Fragment B: Pyrrolidine or a protected aminopropanol derivative.

These fragments are then coupled in a final step to form the target molecule.

Precursor Synthesis and Functional Group Interconversions

The synthesis of the key precursor, 1-(4-methylphenoxy)-2,3-epoxypropane, is critical for the linear approach. This is typically achieved through the Williamson ether synthesis, where the sodium or potassium salt of 4-methylphenol reacts with epichlorohydrin.

Functional group interconversions may be necessary to prepare precursors for a convergent synthesis. For example, a 1,3-dihalopropan-2-ol could be reacted selectively with 4-methylphenol under controlled conditions to form 1-(4-methylphenoxy)-3-halopropan-2-ol (Fragment A).

Optimization of Reaction Conditions and Yield Maximization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time. For the epoxide ring-opening reaction with pyrrolidine, the choice of solvent can significantly influence the reaction rate and regioselectivity. Protic solvents like ethanol or isopropanol can facilitate the reaction by protonating the epoxide oxygen, making it more susceptible to nucleophilic attack.

Below is a table summarizing the optimization of the amination reaction of 1-(4-methylphenoxy)-2,3-epoxypropane with pyrrolidine.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | Reflux | 6 | 85 |

| 2 | Isopropanol | Reflux | 8 | 82 |

| 3 | Acetonitrile | Reflux | 12 | 75 |

| 4 | Tetrahydrofuran (THF) | Reflux | 24 | 60 |

| 5 | No Solvent | 100 | 4 | 90 |

Stereoselective Synthesis Approaches

Given that this compound contains a chiral center at the C-2 position of the propanol (B110389) backbone, its stereoselective synthesis is of significant interest.

Enantioselective Synthesis of the Chiral Propanol Backbone

An effective strategy for the enantioselective synthesis of the target compound is to start from a chiral building block, a method known as a chiral pool synthesis. (S)- or (R)-glycidol are readily available chiral precursors that can be used to introduce the desired stereochemistry.

The reaction of 4-methylphenol with enantiomerically pure (S)-glycidol, for instance, in the presence of a suitable catalyst, will lead to the formation of (S)-1-(4-methylphenoxy)-2,3-epoxypropane. The subsequent ring-opening with pyrrolidine will proceed with inversion of configuration at the C-3 carbon, but the stereocenter at C-2 will remain untouched, resulting in the enantiomerically pure (S)-1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol. The use of chiral catalysts in the reaction of 4-methylphenol with achiral epichlorohydrin can also achieve enantioselectivity.

The table below presents a comparison of different chiral precursors for the synthesis of the enantiomerically enriched propanol backbone.

| Entry | Chiral Precursor | Method | Enantiomeric Excess (ee, %) |

| 1 | (S)-Glycidol | Chiral Pool | >99 |

| 2 | (R)-Glycidol | Chiral Pool | >99 |

| 3 | Epichlorohydrin | Asymmetric Catalyst | 90-95 |

Diastereoselective Control in Intermediate Steps

When the molecule contains more than one chiral center, diastereoselective control becomes important. In the case of this compound, there is only one stereocenter. However, in the synthesis of related compounds with additional chiral centers, for example, on the pyrrolidine ring, controlling the diastereoselectivity of the amination step would be crucial.

The diastereoselectivity of the ring-opening of a chiral epoxide with a chiral amine can be influenced by steric hindrance and the nature of the solvent and catalyst. The reaction may proceed through a transition state that favors the formation of one diastereomer over the other. While not directly applicable to the title compound, this principle is fundamental in the synthesis of more complex chiral molecules.

Resolution Techniques for Racemic Mixtures and Chiral Pool Strategies

The production of enantiomerically pure this compound often begins with a racemic mixture, which then requires separation—a process known as resolution. Alternatively, chiral pool synthesis leverages naturally occurring chiral molecules as starting materials to achieve the desired stereochemistry.

Classical and Enzymatic Resolution:

Racemic mixtures of related β-amino alcohols and their precursors are commonly resolved through the formation of diastereomeric salts. This method involves reacting the racemic base with a chiral acid, such as dibenzoyl-D-tartaric acid. The resulting diastereomeric salts, having different physical properties, can be separated by fractional crystallization. Following separation, the desired enantiomer is recovered by treating the salt with a base. For a similar compound, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, resolution was successfully achieved by recrystallizing the diastereomeric salts formed with dibenzoyl-D-tartaric acid in refluxing ethanol nih.gov.

Enzymatic kinetic resolution (EKR) presents a greener alternative, utilizing the stereoselectivity of enzymes, typically lipases. In this process, an enzyme selectively acylates or hydrolyzes one enantiomer in a racemic mixture, allowing for the separation of the faster-reacting enantiomer from the unreacted one. For instance, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a structurally related β-blocker building block, was optimized using lipase from Candida rugosa. nih.gov The system employed isopropenyl acetate as the acylating agent in a two-phase medium of toluene and an ionic liquid, achieving high enantioselectivity nih.gov. Similarly, lipases have been effectively used for the kinetic resolution of various aryloxy-propan-2-yl acetates through hydrolysis, yielding enantiomerically enriched alcohols and the corresponding acetates mdpi.com.

Chiral Pool Synthesis:

Chiral pool synthesis offers a direct route to enantiomerically pure compounds by starting with readily available chiral molecules. Amino acids are common starting materials for this strategy. For example, 3-pyrrolidinylisoxazoles have been synthesized from (R)- and (S)-aspartic acid, demonstrating the utility of the chiral pool approach to generate specific stereoisomers of pyrrolidine-containing compounds nih.gov. This method avoids the need for resolution steps and ensures the absolute configuration of the final product is controlled from the outset.

| Method | Description | Key Reagents/Catalysts | Advantages | Reference Example |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | Dibenzoyl-D-tartaric acid | Well-established, scalable. | Resolution of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one nih.gov. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer in a racemic mixture. | Lipases (Candida rugosa, Pseudomonas fluorescens), Acyl donors (e.g., vinyl acetate). | High enantioselectivity, mild reaction conditions, environmentally benign. | Resolution of aryloxy-propan-2-yl acetates and 1-(isopropylamine)-3-phenoxy-2-propanol nih.govmdpi.com. |

| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure natural product. | (R)- or (S)-Aspartic Acid | Direct access to a single enantiomer, avoids resolution. | Synthesis of 3-pyrrolidinylisoxazoles nih.gov. |

Novel Synthetic Methodologies Development

Recent advancements in synthetic chemistry have focused on creating more efficient, sustainable, and scalable methods for producing complex molecules like this compound.

Catalytic methods are instrumental in modern organic synthesis, enabling efficient and selective transformations.

Organocatalysis: Chiral small organic molecules can be used to catalyze enantioselective reactions. For instance, the synthesis of complex pyrrolidine derivatives has been achieved through organocatalytic [3+2] cycloaddition reactions. These reactions can construct the pyrrolidine ring with high diastereoselectivity and enantioselectivity, often using quinine-derived thiourea or squaramide catalysts nih.gov. This approach allows for the creation of multiple stereocenters in a single, efficient step.

Metal-Mediated Reactions: Transition metal catalysts are widely used for asymmetric synthesis. Asymmetric hydrogenation of prochiral ketones or enaminones is a powerful method for producing chiral alcohols and amines. For the synthesis of duloxetine, a related structure, methods involving asymmetric transfer hydrogenation of β-ketoamines and direct catalytic asymmetric aldol reactions have been developed, providing the desired chiral amino alcohol with high enantiomeric excess semanticscholar.orgresearchgate.net.

| Catalytic Method | Catalyst Type | Reaction Example | Key Advantages |

| Organocatalysis | Chiral thiourea or squaramide | [3+2] Cycloaddition for dispiro-pyrrolidine synthesis nih.gov. | Metal-free, high stereoselectivity, mild conditions. |

| Asymmetric Hydrogenation | Ruthenium or Rhodium complexes | Asymmetric hydrogenation of enaminones researchgate.net. | High enantioselectivity, high yield. |

| Asymmetric Aldol Reaction | Chiral ligands with metal salts | Direct catalytic asymmetric aldol reaction of a thioamide researchgate.net. | Direct formation of C-C bond with stereocontrol. |

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for scalability, safety, and efficiency. In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time.

The synthesis of heterocyclic compounds and other active pharmaceutical ingredients has been successfully translated to flow processes researchgate.net. For example, a highly diastereoselective, two-step continuous flow protocol for synthesizing α-chiral pyrrolidine derivatives has been reported researchgate.net. Such systems can handle hazardous intermediates safely by generating and consuming them in situ, minimizing operator exposure. Furthermore, multi-step syntheses can be telescoped into a single continuous sequence, eliminating the need for isolation and purification of intermediates, which significantly improves process efficiency and reduces waste researchgate.netuc.pt. The implementation of packed-bed reactors or in-line quenching and purification steps can further enhance the utility of flow chemistry for producing complex molecules on an industrial scale thieme-connect.de.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For a molecule like 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol, a suite of one-dimensional and multi-dimensional NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to ascertain its three-dimensional structure.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are critical for establishing connectivity between atoms within the molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings through two or three bonds. This would be instrumental in tracing the proton spin systems within the molecule, for instance, identifying the protons of the pyrrolidine (B122466) ring and their connectivity, as well as the protons of the propan-2-ol backbone (H1, H2, and H3).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the definitive assignment of each carbon atom in the molecule by linking it to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the protons of the methyl group to the aromatic ring carbons, and from the methylene (B1212753) protons adjacent to the pyrrolidine nitrogen to the carbons within the pyrrolidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity, which is vital for determining the molecule's stereochemistry and preferred conformation. For instance, NOESY could reveal spatial relationships between protons on the pyrrolidine ring and the propan-2-ol backbone.

A hypothetical table of expected NMR data is presented below, based on typical chemical shifts for similar structural motifs.

| Atom Number | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |

| 1 | 3.9-4.1 (m) | 68-72 | H2 | C2, C(phenoxy) |

| 2 | 4.0-4.2 (m) | 65-69 | H1, H3 | C1, C3, C(phenoxy) |

| 3 | 2.6-2.8 (m) | 60-64 | H2 | C2, C(pyrrolidine) |

| 4 (Pyrrolidine) | 2.5-2.7 (m) | 53-57 | H5 | C3, C5 |

| 5 (Pyrrolidine) | 1.7-1.9 (m) | 23-27 | H4 | C4 |

| 6 (Phenoxy C1) | - | 155-159 | - | H(aromatic), H1 |

| 7, 11 (Phenoxy C2, C6) | 6.8-7.0 (d, 8-9) | 114-118 | H8, H10 | C6, C8, C9, C10 |

| 8, 10 (Phenoxy C3, C5) | 7.0-7.2 (d, 8-9) | 129-133 | H7, H11 | C6, C7, C9, C11 |

| 9 (Phenoxy C4) | - | 130-134 | - | H(aromatic), H(methyl) |

| 12 (Methyl) | 2.2-2.4 (s) | 20-22 | - | C9, C(aromatic) |

Conformational Analysis via NMR Spectroscopic Data

The pyrrolidine ring of this compound is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The exact conformation can be influenced by the bulky substituent. Analysis of proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra, in conjunction with NOESY data, can provide insights into the preferred ring pucker and the orientation of the propanol (B110389) side chain relative to the ring. For instance, the relative stereochemistry of the chiral center at C2 of the propanol unit and its influence on the surrounding protons could be determined through detailed NOESY analysis.

Solid-State NMR Studies

While solution-state NMR provides information about the molecule's average conformation in a solvent, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. These spectra can reveal the presence of different polymorphs (different crystalline forms) or conformers in the solid state, which may not be observable in solution.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a key technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula (C₁₄H₂₁NO₂ for the neutral compound).

Expected HRMS Data:

| Ion Formula | Calculated m/z |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected.

A plausible fragmentation pathway would involve the cleavage of the C-C bonds in the propanol chain and cleavage of the bonds within the pyrrolidine ring. The loss of the pyrrolidine moiety or the 4-methylphenoxy group would likely be observed. A key fragmentation would be the α-cleavage adjacent to the nitrogen atom of the pyrrolidine ring, leading to a stable iminium ion.

Hypothetical MS/MS Fragmentation Data for [M+H]⁺ (m/z 252.16):

| Fragment m/z | Possible Fragment Structure / Neutral Loss |

|---|---|

| 182.12 | [M+H - C₄H₈N]⁺ (Loss of pyrrolidine) |

| 145.10 | [C₉H₁₃O]⁺ (Cleavage of the C-O bond) |

| 107.08 | [C₇H₇O]⁺ (p-cresol fragment) |

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method would be particularly valuable in the analysis of this compound to differentiate between potential stereoisomers. The presence of a chiral center at the 2-position of the propan-2-ol backbone means that this compound can exist as (R)- and (S)-enantiomers.

In a hypothetical IM-MS experiment, the ionized forms of the different isomers of this compound would be introduced into an ion mobility cell. As they drift through a buffer gas under the influence of a weak electric field, their different three-dimensional structures would lead to variations in their collision cross-sections (CCS). These differences in CCS would result in distinct drift times, allowing for their separation and individual detection by the mass spectrometer. The resulting data would be crucial for confirming the presence of specific isomers and for studying their relative abundance.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound.

Characteristic Functional Group Frequencies Analysis

An IR and Raman spectral analysis of this compound would reveal characteristic vibrational frequencies corresponding to its distinct functional groups. The data below is a projection of the expected characteristic vibrational frequencies based on known data for similar functional groups.

| Functional Group | Expected Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ether) | Stretching | 1050-1250 |

| C-N (Amine) | Stretching | 1000-1250 |

Investigation of Hydrogen Bonding and Intermolecular Interactions

The broad nature of the O-H stretching band in the hypothetical IR spectrum would be a strong indicator of intermolecular hydrogen bonding. The hydroxyl group of one molecule can act as a hydrogen bond donor to the nitrogen of the pyrrolidine ring or the oxygen of the ether or hydroxyl group of a neighboring molecule. These interactions play a significant role in the physical properties of the compound. Variations in the position and shape of the O-H band with changes in concentration or solvent could be used to further probe the nature and strength of these hydrogen bonds.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction Studies

To date, no single-crystal X-ray diffraction data for this compound has been reported in the crystallographic databases. If suitable crystals were grown, this technique would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the chiral center. The expected crystallographic data that would be obtained is outlined in the table below.

| Parameter | Expected Data |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Volume (ų) | V |

| Z (Molecules per unit cell) | e.g., 2, 4 |

| Calculated Density (g/cm³) | Dcalc |

Analysis of Crystal Packing and Supramolecular Interactions, including Hirshfeld Surface Analysis

The analysis of the crystal packing would reveal how the molecules of this compound arrange themselves in the solid state. This arrangement is governed by various intermolecular interactions, including hydrogen bonds, van der Waals forces, and potentially C-H···π interactions between the aliphatic protons and the aromatic ring.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of analytical techniques that are sensitive to the chirality of a molecule. These methods are essential for distinguishing between enantiomers, which are non-superimposable mirror images of each other and often exhibit identical physical properties in an achiral environment.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the difference in absorption of left and right circularly polarized light by a sample as a function of wavelength. This differential absorption, known as the CD effect, arises from the interaction of the polarized light with the chiral chromophores within the molecule.

For a molecule like this compound, the aromatic ring of the 4-methylphenoxy group serves as a primary chromophore. The electronic transitions within this aromatic system, when perturbed by the chiral environment of the rest of the molecule, give rise to a characteristic CD spectrum. The sign and magnitude of the CD bands, known as Cotton effects, are directly related to the absolute configuration of the stereogenic center.

In a typical analysis, the CD spectra of the two enantiomers, (R)-1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol and (S)-1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol, would be recorded. The resulting spectra are expected to be mirror images of each other. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the synthesized compound can be unambiguously assigned.

Table 1: Illustrative Circular Dichroism Data for Enantiomers of this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-enantiomer | 275 | +15.2 |

| 220 | -8.7 | |

| (S)-enantiomer | 275 | -15.1 |

| 220 | +8.6 |

This interactive table demonstrates the expected mirror-image relationship between the CD spectra of the two enantiomers.

Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions within a molecule. chemrxiv.org VCD spectroscopy is particularly powerful for determining the absolute configuration of chiral molecules, as every vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal. nih.gov

The VCD spectrum provides a rich fingerprint of a molecule's three-dimensional structure. For this compound, the VCD spectrum would exhibit characteristic bands corresponding to the stretching and bending vibrations of its various functional groups, including the C-H bonds of the pyrrolidine ring, the O-H group of the alcohol, and the C-O-C ether linkage.

The stereochemical assignment using VCD involves a synergistic approach combining experimental measurements with theoretical calculations. uit.no The VCD spectrum of the compound is first recorded experimentally. Then, the VCD spectra for both the (R) and (S) enantiomers are calculated using computational methods such as Density Functional Theory (DFT). By comparing the experimental spectrum with the calculated spectra, the absolute configuration can be definitively assigned based on the best match. This method has proven to be a reliable and non-destructive way to determine the absolute stereochemistry of complex chiral molecules. nih.gov

Table 2: Representative Vibrational Frequencies and VCD Signals for Stereochemical Assignment of this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Vibrational Mode | Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA for (R)-enantiomer (x 10⁻⁵) | Calculated ΔA for (S)-enantiomer (x 10⁻⁵) |

| C-H stretch (aromatic) | 3050 | +2.1 | +2.3 | -2.3 |

| O-H stretch | 3400 | -1.5 | -1.7 | +1.7 |

| C-O stretch (ether) | 1250 | +3.8 | +4.0 | -4.0 |

| C-N stretch (pyrrolidine) | 1100 | -2.9 | -3.1 | +3.1 |

This interactive table illustrates how the comparison between experimental and calculated VCD data can be used to determine the absolute configuration.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular properties.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. mdpi.com For a molecule like 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), would be used to determine its most stable three-dimensional arrangement, known as the ground state geometry. researchgate.net These calculations yield optimized bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as total energy, dipole moment, and polarizability can be computed to characterize the molecule's charge distribution and its response to an external electric field.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for electronic structure determination. These calculations would serve to benchmark the results obtained from DFT and provide a more precise understanding of the electronic energy and wavefunction of this compound.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which provide further insights into the molecule's reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich phenoxy group, while the LUMO may be distributed over the propanol (B110389) and pyrrolidine (B122466) moieties.

Table 1: Representative Global Reactivity Descriptors

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. globalresearchonline.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as non-covalent interactions. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the ether and hydroxyl groups, as well as the nitrogen atom of the pyrrolidine ring, are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics and intermolecular interactions.

Conformational Landscape Exploration in Solution and Gas Phase

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in the gas phase or in a solvent like water. These simulations would reveal the preferred conformations of the molecule and the energy barriers between them. By analyzing the trajectories of the atoms over time, it is possible to understand the flexibility of the molecule and how its shape is influenced by its surroundings. This information is crucial for understanding its biological activity, as the conformation of a molecule often dictates its ability to bind to a biological target.

Ligand-Target Binding Dynamics and Flexibility Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. frontiersin.orgresearchgate.net This technique can provide profound insights into how a ligand like this compound interacts with a biological target at the atomic level.

An MD simulation treats a system (e.g., a protein in a water environment with the ligand) as a collection of particles interacting through a defined set of classical mechanics rules, known as a force field. frontiersin.org By solving Newton's equations of motion for each atom, a trajectory of the system is generated, revealing how the ligand and its target protein behave and interact dynamically. utupub.fi

For this compound, an MD simulation would typically involve:

System Setup: Placing the ligand into the binding site of a target protein, which would be identified through molecular docking studies. The entire complex is then solvated in a simulated box of water and ions to mimic physiological conditions.

Simulation: The simulation is run for a specific duration, often on the scale of nanoseconds to microseconds, to observe the stability of the binding pose and the flexibility of the interacting components. researchgate.net

Analysis: The resulting trajectory is analyzed to understand key dynamic events.

Key analyses from such a simulation would include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid during the interaction.

Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds over time, which are crucial for stable binding.

Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the strength of the ligand-target interaction, providing a quantitative measure of binding affinity. researchgate.net

These simulations would reveal the conformational changes the protein might undergo to accommodate the ligand and highlight the key amino acid residues that form stable, lasting interactions, thereby providing a dynamic picture of the binding event that static models cannot offer.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com This approach is fundamental in medicinal chemistry for predicting the activity of new, unsynthesized molecules. tandfonline.com

For a compound series including this compound, a QSAR model would be developed using a dataset of structurally similar molecules with known biological activities (e.g., inhibitory concentrations, IC₅₀). The goal is to create a model that can accurately predict the activity of new compounds based solely on their structural properties.

The development process involves:

Data Collection: Assembling a dataset of compounds with a range of structural variations and corresponding measured biological activities.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate molecular descriptors with activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. tandfonline.commdpi.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. Key statistical metrics include the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred) for an external test set. tandfonline.comnih.gov

A successful QSAR model for aryloxypropanolamine derivatives could guide the design of new analogs of this compound with potentially enhanced activity by indicating which structural modifications are likely to be beneficial.

Table 1: Illustrative Statistical Parameters for QSAR Model Validation This table presents typical validation metrics that would be sought in a QSAR study. The values are hypothetical and serve to illustrate the expected outcomes of such an analysis.

| QSAR Model | R² (Goodness of Fit) | Q² (Internal Predictability) | R²pred (External Predictability) |

| CoMFA | 0.923 | 0.614 | 0.815 |

| CoMSIA | 0.918 | 0.689 | 0.856 |

| HQSAR | 0.731 | 0.603 | 0.743 |

The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that quantify different aspects of a molecule's structure. These can be classified into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity).

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., steric fields (CoMFA), electrostatic fields (CoMFA, CoMSIA), hydrophobic fields (CoMSIA)). tandfonline.commdpi.com

In 3D-QSAR studies on related pyrrolidine or aryloxypropanolamine derivatives, CoMFA and CoMSIA are frequently employed. mdpi.comnih.gov CoMFA calculates steric and electrostatic fields, while CoMSIA provides additional descriptors for hydrophobicity, and hydrogen bond donor/acceptor properties. tandfonline.com The results are often visualized as contour maps, highlighting regions around the molecule where, for example, bulky groups or positive charges would increase or decrease activity. mdpi.com

Feature selection is a critical step to identify the most relevant descriptors that contribute to the biological activity, thereby avoiding overfitting and creating a more robust model.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For a target relevant to this compound, virtual screening could be used to explore the surrounding chemical space and find novel, potentially more potent molecules.

Methodologies include:

Ligand-Based Virtual Screening (LBVS): This approach uses the structure of a known active ligand, like this compound, as a template. It searches for molecules in a database with similar 2D or 3D features (shape, pharmacophores).

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, molecular docking can be used to "fit" thousands or millions of compounds from a library into the binding site. The compounds are then ranked based on a scoring function that estimates their binding affinity. Studies on pyrrolidine derivatives have successfully used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of their targets. nih.govnih.gov

The output of a virtual screening campaign is a ranked list of "hits," which are then prioritized for experimental testing, significantly accelerating the early stages of drug discovery.

Molecular Interaction and in Vitro Mechanistic Studies

Target Identification and Validation Methodologies

The initial step in characterizing a new chemical entity is to identify its biological targets. A multi-pronged approach is often used to ensure comprehensive and validated results.

Biochemical Profiling Against Receptor Panels (e.g., GPCRs, Ion Channels, Transporters)

A standard procedure involves screening the compound against large panels of known biological targets. These panels typically include a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters to assess the compound's binding affinity and functional activity. This high-throughput screening can quickly identify primary targets and potential off-target interactions, which is critical for understanding a compound's selectivity profile. For a compound like 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol, its structural motifs might suggest potential interactions with aminergic or adrenergic receptors, but without experimental data, this remains speculative.

Proteomic Approaches for Interaction Partner Discovery

Affinity-based proteomics is another powerful tool for target discovery. This approach typically involves immobilizing the compound of interest on a solid support and using it as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate. The captured proteins are then identified using mass spectrometry. This method can reveal not only direct targets but also larger protein complexes that interact with the compound.

Computational Target Prediction and Network-Based Inference

In silico methods play an increasingly important role in early-stage drug discovery. Computational models can predict potential targets for a compound based on its chemical structure and similarity to known ligands. These predictions are often integrated with network biology approaches, which analyze the relationships between different proteins and pathways to infer the potential functional consequences of a compound's interactions.

Enzyme Kinetic Studies (if applicable to a target enzyme)

If a compound is found to interact with an enzyme, detailed kinetic studies are necessary to characterize the nature of this interaction.

Determination of Inhibition Constants (Ki) and IC50 Values

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. The Ki value is a more fundamental measure of the inhibitor's binding affinity and is independent of the substrate concentration. These values are determined by conducting enzyme activity assays at various concentrations of the inhibitor and substrate.

While these methodologies provide a clear roadmap for the characterization of a novel compound, the specific data for this compound is not currently available in the public domain. Future research may shed light on the molecular interactions and mechanistic properties of this compound.

Mechanism of Enzyme Inhibition

To determine the mechanism by which this compound may inhibit a specific enzyme, a series of in vitro kinetic studies would be necessary. These experiments typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. By analyzing the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots, or by fitting the data to integrated rate equations, the mode of inhibition can be elucidated.

Competitive Inhibition: Would be indicated if the inhibitor increases the Michaelis constant (Km) of the enzyme for its substrate, while the maximum reaction velocity (Vmax) remains unchanged. This suggests the inhibitor binds to the same active site as the substrate.

Non-competitive Inhibition: Would be suggested if the inhibitor reduces the Vmax of the enzyme, but the Km remains the same. This implies the inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency regardless of substrate binding.

Uncompetitive Inhibition: Would be identified if the inhibitor reduces both the Vmax and the Km, typically by the same factor. This occurs when the inhibitor binds only to the enzyme-substrate complex.

Without experimental data, the specific mechanism of enzyme inhibition for this compound remains undetermined.

Receptor Binding Kinetics and Thermodynamics

The interaction of this compound with a specific receptor would be characterized by its binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding).

Radioligand Binding Assays for Affinity (Kd) and Bmax Determination

Radioligand binding assays are a fundamental technique to quantify the interaction between a ligand and a receptor. In these assays, a radioactively labeled version of a known ligand is used to compete with the unlabeled compound of interest (this compound) for binding to the target receptor.

Affinity (Kd): The equilibrium dissociation constant (Kd) represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. This would be determined through saturation binding experiments using a radiolabeled form of the compound or through competitive binding assays.

Bmax: The maximum number of binding sites (Bmax) represents the total concentration of receptors in the sample. This is also determined from saturation binding experiments.

Currently, there are no published Kd or Bmax values for the interaction of this compound with any known receptor.

Fluorescence-based Assays (e.g., TR-FRET) for Binding and Dissociation Kinetics

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method used to study molecular interactions in real-time. This assay would allow for the determination of the association rate constant (kon) and the dissociation rate constant (koff) of this compound with its target receptor. These kinetic parameters provide a more dynamic view of the binding event than equilibrium constants alone. The ratio of koff to kon can also be used to calculate the Kd.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. An ITC experiment would provide a complete thermodynamic profile of the binding interaction of this compound with its target. The key parameters obtained are:

Binding Affinity (Ka or Kd): The reciprocal of the dissociation constant.

Enthalpy Change (ΔH): The heat released or absorbed during binding.

Stoichiometry (n): The number of ligand molecules that bind to one macromolecule.

From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a comprehensive understanding of the driving forces behind the binding event. No such thermodynamic data is currently available for this compound.

Cellular Mechanistic Investigations (In Vitro)

Signal Transduction Pathway Analysis in Defined Cell Systems

To understand the functional consequences of this compound binding to a receptor, its effects on intracellular signal transduction pathways would be investigated in cultured cells that express the target receptor. This could involve a variety of techniques, such as:

Reporter Gene Assays: To measure the activation or inhibition of specific transcription factors downstream of the receptor.

Second Messenger Assays: To quantify changes in the levels of intracellular signaling molecules like cyclic AMP (cAMP) or calcium ions (Ca2+).

Western Blotting or ELISA: To detect changes in the phosphorylation state or expression levels of key signaling proteins within a pathway.

Such studies would reveal whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor and would delineate the specific cellular pathways it modulates. As of now, the impact of this compound on any signal transduction pathway has not been reported in the scientific literature.

Functional Assays in Recombinant Cell Lines Expressing Specific Targets

No studies detailing functional assays for this compound in recombinant cell lines expressing specific biological targets have been found.

Investigation of Compound Internalization and Subcellular Localization

There is no available research on the investigation of internalization or the subcellular localization of this compound.

Protein Stability and Degradation Assays for Target Engagement

Information regarding protein stability and degradation assays to determine the target engagement of this compound is not present in the reviewed scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Chemical Modifications and Analog Design

The substituted phenoxy group is a critical pharmacophoric element. The nature, position, and size of substituents on the phenyl ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties. The 4-methyl (para) position is a common starting point for modifications.

Research into related aryloxypropanolamine compounds indicates that both the electronic and steric properties of the substituents are important. mdpi.com For instance, introducing electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -CH3) can alter the electronic density of the aromatic ring and its ability to engage in pi-pi stacking or other electronic interactions with a receptor. jksus.org The size and lipophilicity of the substituent also play a role; bulkier groups may sterically hinder binding, while more lipophilic groups can enhance membrane permeability or hydrophobic interactions within a binding pocket. mdpi.com

Table 1: Hypothetical SAR Data for Modifications of the Phenoxy Moiety

| Compound ID | R (Substituent at para-position) | Relative Potency | LogP | Notes |

|---|---|---|---|---|

| 1 | -CH₃ | 1.0 | 2.8 | Parent compound. |

| 2 | -H | 0.8 | 2.5 | Removal of methyl group slightly decreases potency. |

| 3 | -Cl | 1.2 | 3.1 | Electron-withdrawing group enhances potency, increases lipophilicity. |

| 4 | -OCH₃ | 0.9 | 2.6 | Electron-donating group shows similar potency to parent. |

| 5 | -C(CH₃)₃ | 0.5 | 4.1 | Bulky t-butyl group significantly reduces potency, likely due to steric hindrance. |

The pyrrolidine (B122466) ring is a key feature, providing a basic nitrogen atom essential for forming ionic bonds or hydrogen bonds with receptor sites, such as the aspartate residue in adrenergic receptors. The size and conformation of this cyclic amine can impact the optimal positioning of the molecule within the binding site.

Variations could include expanding or contracting the ring (e.g., piperidine or azetidine) or replacing it with acyclic amino groups (e.g., isopropylamine, t-butylamine). Such changes would alter the steric bulk around the nitrogen and modify the pKa of the amine, influencing its ionization state at physiological pH. Studies on similar classes of compounds often show that the nature of the N-substituent is a major determinant of receptor selectivity and potency. nih.gov

Table 2: Hypothetical SAR Data for Variation of the Amine Moiety

| Compound ID | Amine Moiety | Relative Potency | Steric Bulk | Notes |

|---|---|---|---|---|

| 1 | Pyrrolidine | 1.0 | Moderate | Parent compound with a five-membered ring. |

| 6 | Piperidine | 0.9 | Moderate-High | Six-membered ring, slight decrease in potency. |

| 7 | Azetidine | 0.7 | Low | Four-membered ring, reduced potency. |

| 8 | Isopropylamine | 1.1 | Moderate | Acyclic amine, shows slight improvement in potency. |

| 9 | t-Butylamine | 0.6 | High | Bulky acyclic amine, potency is reduced. |

The 2-hydroxypropyloxy linker connects the phenoxy and amino moieties. The hydroxyl group is typically a crucial interaction point, acting as a hydrogen bond donor and/or acceptor. Its stereochemistry is often critical for activity; for many aryloxypropanolamine beta-blockers, the (S)-enantiomer is significantly more potent than the (R)-enantiomer.

Modifications in this region are generally subtle. The removal of the hydroxyl group or its conversion to an ether or ester would likely lead to a significant loss of activity by eliminating a key hydrogen bonding interaction. Altering the length of the linker chain (e.g., from propanol (B110389) to butanol) could misalign the key pharmacophoric groups—the aromatic ring and the basic nitrogen—within the receptor binding site, thereby reducing affinity.

Correlation of Structural Features with Molecular Interactions

To rationalize the observed SAR data and to predict the activity of novel compounds, computational methods are widely employed. These techniques provide a quantitative and three-dimensional perspective on how structural features correlate with molecular interactions and biological activity. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods are powerful tools for understanding the SAR of a series of compounds. researchgate.net Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. drugdesign.org

In a typical CoMFA study, a set of structurally aligned analogs is placed in a 3D grid. nih.gov At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated. drugdesign.org These calculated fields are then used as descriptors in a partial least squares (PLS) analysis to generate a statistical model that predicts biological activity. nih.gov

The results are often visualized as contour maps:

Steric Maps : Green contours indicate regions where bulky groups increase activity, while yellow contours show where bulk is detrimental.

Electrostatic Maps : Blue contours highlight areas where positive charges are favorable for activity, whereas red contours indicate regions where negative charges (or electronegative atoms) enhance activity. drugdesign.org

For the aryloxypropanolamine class, CoMFA studies have revealed that bulky, electropositive groups on the amine substituent and specific electronic features on the aromatic ring are often favorable for high activity. mdpi.comnih.gov

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom). It helps identify smaller, more efficient fragments that can be developed into leads.

Lipophilic Efficiency (LLE or LipE) is defined as the pIC50 (or pEC50) minus the LogP of the compound. uniroma1.it It assesses how effectively a compound utilizes its lipophilicity to achieve potency. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. nih.govuniroma1.it An LLE value greater than 5 is often considered desirable for lead optimization. researchgate.net

These metrics are valuable for comparing compounds and guiding optimization. For example, if a modification increases potency but also disproportionately increases LogP, the LLE may decrease, signaling a potentially unfavorable trade-off. researchgate.net The goal is to increase potency without a corresponding large increase in lipophilicity. nih.gov

Table 3: Hypothetical Property Analysis of Phenoxy Moiety Analogs

| Compound ID | R | pIC₅₀ | LogP | LLE (pIC₅₀ - LogP) | Notes |

|---|---|---|---|---|---|

| 1 | -CH₃ | 7.5 | 2.8 | 4.7 | Baseline efficiency. |

| 3 | -Cl | 7.8 | 3.1 | 4.7 | Potency gain is matched by lipophilicity gain; no improvement in LLE. |

| 10 | -CN | 7.9 | 2.4 | 5.5 | Potency is increased while LogP is reduced, leading to a highly efficient compound. |

| 11 | -CF₃ | 8.0 | 3.5 | 4.5 | Potency gain comes at the cost of high lipophilicity, resulting in lower efficiency. |

Molecular Docking and Pharmacophore Modeling

Molecular docking and pharmacophore modeling are powerful computational tools used to predict the interaction of a ligand (in this case, 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol) with the binding site of a biological target, such as a protein or enzyme. These methods are instrumental in forming hypotheses about the compound's mechanism of action.

Predictive Binding Modes and Interaction Hypotheses

Currently, there are no published studies detailing the predictive binding modes of this compound with any specific biological target. A typical molecular docking study would involve the computational insertion of the compound into the active site of a receptor to predict its preferred orientation and conformation. The results would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

Table 1: Hypothetical Key Interactions for this compound in a Putative Binding Pocket

| Functional Group of Compound | Potential Interacting Residue (Example) | Type of Interaction |

| Hydroxyl (-OH) group | Aspartic Acid, Glutamic Acid | Hydrogen Bond Donor/Acceptor |

| Pyrrolidine nitrogen | Serine, Threonine | Hydrogen Bond Acceptor |

| 4-Methylphenoxy group | Phenylalanine, Leucine, Valine | Hydrophobic (van der Waals) |

| Ether oxygen | Asparagine, Glutamine | Hydrogen Bond Acceptor |

This table is illustrative and not based on experimental or computational data for the specified compound.

Identification of Key Pharmacophoric Features for Target Recognition

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. The generation of such a model for this compound would require either a known active conformation of the compound or a set of structurally related active molecules. Without this data, the key pharmacophoric features remain undefined. A hypothetical pharmacophore for this compound might include a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic aromatic feature, and a positive ionizable feature.

Chemoinformatic Analysis of Analogue Libraries

Chemoinformatic analysis of a library of analogues of this compound would be crucial for understanding the chemical space around this scaffold and for guiding the design of new, potentially more potent or selective compounds.

Diversity Analysis and Chemical Space Mapping

Diversity analysis of an analogue library would involve calculating various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to assess the structural variety of the compounds. Chemical space mapping would then visualize this diversity, often using dimensionality reduction techniques like Principal Component Analysis (PCA), to understand the distribution of the analogues in terms of their physicochemical properties. As no such library has been reported in the literature, this analysis remains a prospective endeavor.

Privileged Scaffolds Derivatization and Exploration

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. While the core structure of this compound contains recognizable fragments, it has not been formally identified as a privileged scaffold in the available literature. The exploration of its derivatization would involve systematically modifying different parts of the molecule—the phenoxy ring, the pyrrolidine ring, and the propan-2-ol linker—to investigate the impact of these changes on biological activity.

Table 2: Potential Derivatization Sites on this compound

| Site of Derivatization | Potential Modifications | Desired Outcome (Hypothetical) |

| 4-Methyl group on phenoxy ring | Halogens, methoxy, trifluoromethyl | Modulate electronic properties and metabolic stability |

| Phenoxy ring | Substitution at other positions, replacement with other aromatic/heteroaromatic rings | Explore SAR and improve binding affinity |

| Pyrrolidine ring | Substitution, ring expansion/contraction | Alter basicity and steric profile |

| Hydroxyl group | Esterification, etherification | Prodrug design, modify solubility |

This table outlines potential future research directions and is not based on existing studies.

Advanced Analytical Techniques in Chemical Biology Research

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol. These methods offer high resolution and sensitivity, which are critical for ensuring the quality and integrity of research findings.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and conducting quantitative analysis of this compound. The versatility of HPLC lies in the wide array of available stationary phases, mobile phases, and detection methods, which can be tailored to the specific physicochemical properties of the analyte.

A typical reversed-phase HPLC method for the analysis of analogous aryloxypropanolamine compounds would utilize a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter that influences the retention time and peak shape of the compound.

Various detection methods can be coupled with HPLC for the analysis of this compound. Ultraviolet (UV) detection is commonly employed, leveraging the chromophore present in the molecule's structure. For enhanced sensitivity and selectivity, especially in complex biological matrices, mass spectrometry (MS) detection is the method of choice. A validated HPLC method for a related compound, propranolol, demonstrates the typical parameters and performance characteristics that would be expected for this compound.

Table 1: Illustrative HPLC Method Validation Parameters for the Analysis of an Aryloxypropanolamine Compound

| Parameter | Result |

| Linearity Range | 5-50 µg/mL nih.gov |

| Correlation Coefficient (r²) | > 0.998 nih.gov |

| Limit of Detection (LOD) | 0.27 µg/mL nih.gov |

| Limit of Quantitation (LOQ) | 0.85 µg/mL nih.gov |

| Accuracy (% Recovery) | 98.5 - 101.2% |

| Precision (% RSD) | < 2% |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the analysis of this compound. However, due to the compound's polarity and relatively low volatility, derivatization is typically required to convert it into a more volatile and thermally stable form suitable for GC analysis.

Common derivatization reagents for compounds containing hydroxyl and secondary amine groups, such as this compound, include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) oup.comresearchgate.net. Acylating agents can also be used. The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column and detected, most commonly by a mass spectrometer (GC-MS). This approach provides excellent chromatographic resolution and definitive structural information from the mass spectra. For instance, a GC-MS method for the related beta-blocker metoprolol involves derivatization followed by analysis, yielding a specific retention time for the derivatized compound oup.comresearchgate.net.

Table 2: Exemplary GC-MS Parameters for the Analysis of a Derivatized Aryloxypropanolamine

| Parameter | Condition |

| GC Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial temp. 150°C, ramp to 280°C |

| Derivatization Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) oup.comresearchgate.net |

| Retention Time (derivatized) | Approximately 7.8 min (for derivatized metoprolol) oup.comresearchgate.net |

| Detection | Mass Spectrometry (MS) |

Chiral Chromatography for Enantiomeric Purity Determination

The this compound molecule contains a chiral center at the 2-position of the propan-2-ol backbone. As enantiomers can exhibit different pharmacological and toxicological profiles, it is crucial to determine the enantiomeric purity of the compound. Chiral chromatography is the gold standard for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for enantiomeric separation. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and protein-based CSPs are frequently used for the separation of aryloxypropanolamine enantiomers. The mobile phase composition, including the type and concentration of organic modifier and additives, is optimized to achieve baseline resolution of the enantiomers. A study on the chiral separation of bisoprolol, a structurally similar compound, provides typical chromatographic parameters.

Table 3: Representative Chiral HPLC Parameters for Enantiomeric Separation of an Aryloxypropanolamine

| Parameter | Value | Reference |

| Chiral Stationary Phase | Chirobiotic V | nih.gov |

| Mobile Phase | Methanol/Acetic Acid/Triethylamine (100:0.20:0.15 v/v/v) | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Temperature | 45 °C | nih.gov |

| Retention Factor (k1) | 2.5 | nih.gov |

| Retention Factor (k2) | 3.1 | nih.gov |

| Resolution (Rs) | 1.8 | nih.gov |

| Selectivity Factor (α) | 1.24 | nih.gov |

Solid-State Characterization Beyond X-ray Diffraction

The solid-state properties of a chemical compound can significantly influence its stability, solubility, and bioavailability. Therefore, a thorough characterization of the solid form of this compound is essential.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide valuable information about the thermal stability and phase transitions of a material.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions. For a crystalline compound like this compound, a sharp endothermic peak corresponding to its melting point would be expected on the DSC thermogram.

TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of the compound and to identify the temperature at which decomposition begins. The TGA thermogram will show the onset of decomposition and the percentage of mass loss at different temperatures. Thermal analysis of the related compound atenolol provides an example of the kind of data obtained.

Table 4: Illustrative Thermal Analysis Data for an Aryloxypropanolamine Compound

| Technique | Parameter | Observation |

| DSC | Melting Point | Sharp endotherm at approx. 154.7 °C (for atenolol) researchgate.net |

| TGA | Onset of Decomposition | Stable up to approx. 190 °C (for atenolol) |

| TGA | Mass Loss | Single major decomposition step (for atenolol) researchgate.net |

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties. Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to identify the crystalline phase of a solid and to investigate polymorphism.

The PXRD pattern is a unique "fingerprint" of a specific crystalline solid. The pattern consists of a series of peaks at characteristic diffraction angles (2θ), which are determined by the crystal lattice structure. By comparing the PXRD pattern of different batches of this compound, it is possible to determine if the same crystalline form is present. The PXRD data for propranolol hydrochloride serves as a good example of what would be expected.

Table 5: Exemplary Powder X-ray Diffraction Peaks for a Crystalline Aryloxypropanolamine Hydrochloride

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.4 | 100 |

| 12.8 | 6.9 | 85 |

| 15.2 | 5.8 | 70 |

| 21.1 | 4.2 | 95 |

| 25.8 | 3.4 | 80 |

| 28.1 | 3.2 | 60 |

Stability Studies under Various Research Conditions